molecular formula C19H14ClN5O2S B131904 3-(4-Chlorophenyl)-5-hydroxy-4-((2-alpha-benzylidenehydrazino)-4-thiazolyl)-1,2,3-oxadiazolium CAS No. 155812-27-4

3-(4-Chlorophenyl)-5-hydroxy-4-((2-alpha-benzylidenehydrazino)-4-thiazolyl)-1,2,3-oxadiazolium

Cat. No. B131904
CAS RN: 155812-27-4
M. Wt: 411.9 g/mol
InChI Key: HXZKBPMBMILXOI-UUYOSTAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-5-hydroxy-4-((2-alpha-benzylidenehydrazino)-4-thiazolyl)-1,2,3-oxadiazolium is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 3-(4-Chlorophenyl)-5-hydroxy-4-((2-alpha-benzylidenehydrazino)-4-thiazolyl)-1,2,3-oxadiazolium is not fully understood. However, it has been suggested that the compound may exert its effects by inhibiting certain enzymes or pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. These include anti-cancer effects by inducing apoptosis and inhibiting cell proliferation, anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, and anti-microbial effects by inhibiting the growth of various microorganisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-Chlorophenyl)-5-hydroxy-4-((2-alpha-benzylidenehydrazino)-4-thiazolyl)-1,2,3-oxadiazolium in lab experiments is its ability to selectively target certain enzymes or pathways. This makes it a valuable tool for studying the mechanisms involved in the development and progression of various diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

The potential applications of 3-(4-Chlorophenyl)-5-hydroxy-4-((2-alpha-benzylidenehydrazino)-4-thiazolyl)-1,2,3-oxadiazolium in scientific research are vast. Some of the future directions that can be explored include the development of new anti-cancer drugs, the identification of new targets for anti-inflammatory therapy, and the discovery of new antimicrobial agents.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore new avenues for its use in scientific research.

Synthesis Methods

The synthesis of 3-(4-Chlorophenyl)-5-hydroxy-4-((2-alpha-benzylidenehydrazino)-4-thiazolyl)-1,2,3-oxadiazolium involves the reaction of 2-((4-chlorophenyl)amino)-4-thiazolecarboxylic acid hydrazide with benzaldehyde followed by cyclization with nitrous acid. This method has been reported in various research articles and has been found to be effective in producing the desired compound.

Scientific Research Applications

3-(4-Chlorophenyl)-5-hydroxy-4-((2-alpha-benzylidenehydrazino)-4-thiazolyl)-1,2,3-oxadiazolium has been extensively studied for its potential applications in various fields of scientific research. Some of the areas where this compound has shown promising results include anti-cancer research, anti-inflammatory research, and anti-microbial research.

properties

CAS RN

155812-27-4

Molecular Formula

C19H14ClN5O2S

Molecular Weight

411.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-[2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-yl]oxadiazol-3-ium-5-olate

InChI

InChI=1S/C19H14ClN5O2S/c1-12(13-5-3-2-4-6-13)22-23-19-21-16(11-28-19)17-18(26)27-24-25(17)15-9-7-14(20)8-10-15/h2-11H,1H3,(H-,21,23,24,26)/b22-12-

InChI Key

HXZKBPMBMILXOI-UUYOSTAYSA-N

Isomeric SMILES

C/C(=N/NC1=NC(=CS1)C2=C(ON=[N+]2C3=CC=C(C=C3)Cl)[O-])/C4=CC=CC=C4

SMILES

CC(=NNC1=NC(=CS1)C2=C(ON=[N+]2C3=CC=C(C=C3)Cl)[O-])C4=CC=CC=C4

Canonical SMILES

CC(=NNC1=NC(=CS1)C2=C(ON=[N+]2C3=CC=C(C=C3)Cl)[O-])C4=CC=CC=C4

synonyms

3-(4-Chlorophenyl)-5-hydroxy-4-((2-alpha-benzylidenehydrazino)-4-thiaz olyl)-1,2,3-oxadiazolium

Origin of Product

United States

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